molecular formula C14H17BrFN3O B12232501 N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12232501
M. Wt: 342.21 g/mol
InChI Key: DOMUZBAIFFTGOS-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine and fluorine atoms, a piperidine ring, and a cyclopropanecarboxamide group

Properties

Molecular Formula

C14H17BrFN3O

Molecular Weight

342.21 g/mol

IUPAC Name

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17BrFN3O/c15-10-6-12(16)13(17-7-10)19-5-1-2-11(8-19)18-14(20)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,18,20)

InChI Key

DOMUZBAIFFTGOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Br)F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with bromine and fluorine substituents through halogenation reactions.

    Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions.

    Coupling Reactions: The pyridine and piperidine rings are coupled using reagents such as palladium catalysts.

    Cyclopropanecarboxamide Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol

Uniqueness

N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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